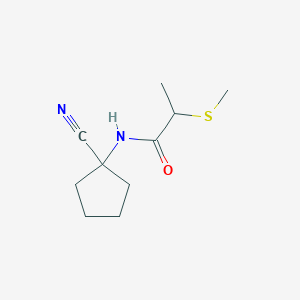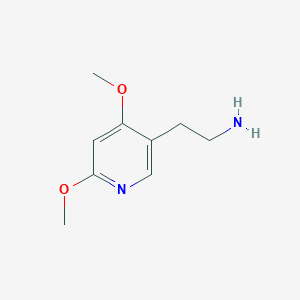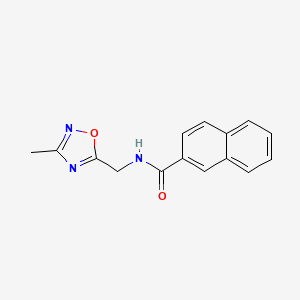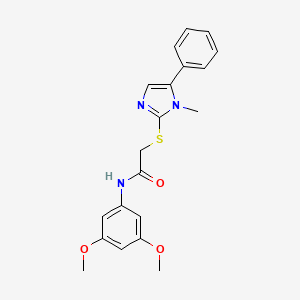![molecular formula C26H28N6 B2522307 N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-53-8](/img/structure/B2522307.png)
N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" is a heterocyclic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of the compound suggests that it may have interesting chemical and pharmacological properties due to the presence of multiple aromatic rings and nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature. For instance, an efficient synthesis of N-fused heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been achieved through a five-component cascade reaction . Another study describes the design and synthesis of pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent inhibitors, indicating the potential for the compound to be synthesized through similar methods .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused pyrimidine and pyrazole ring system. The presence of substituents on the pyrimidine ring, such as phenyl or methyl groups, can significantly influence the molecule's conformation and, consequently, its biological activity . The crystal structures of various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been reported, showing different hydrogen bonding patterns and molecular conformations .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including cyclocondensation, as demonstrated by the reaction of a triazolopyrimidine derivative with hydroxylamine or hydrazine . The reactivity of the compound may be explored through similar cyclocondensation reactions or other transformations typical for pyrazolo[3,4-d]pyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure. For example, the presence of substituents can affect the solubility and thermal stability of the compounds . The crystal packing of isomeric pyrazolo[3,4-d]pyrimidines is influenced by various interactions, including C–H⋯N, C–H⋯π, and π⋯π interactions, which could also be relevant for the compound . Additionally, the stacking of pyrazolo[3,4-d]pyrimidine rings can be affected by the presence of different alkyl groups, which may be an important consideration for the compound's molecular properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Efficient Synthesis Protocols
A novel synthesis approach for N-fused heterocyclic compounds, including N
6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been developed through a five-component cascade reaction. This process highlights the operational simplicity, clean reaction profile, and use of environmentally benign solvents (Hosseini & Bayat, 2019).Structural Analysis
Studies on anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have provided insights into hydrogen bonding patterns in their crystal structures, which could be relevant for understanding the physicochemical properties of N
6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Trilleras et al., 2008).
Applications in Anticancer Research
- Anticancer and Anti-inflammatory Potential: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, showing promise as therapeutic agents. This research indicates potential biomedical applications for N
6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Rahmouni et al., 2016).
Antimicrobial Applications
- Antimicrobial Additives: A study on pyrimidine derivatives, including those similar in structure to N
6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, incorporated into surface coatings and printing ink, demonstrated effective antimicrobial properties. This suggests its potential use in enhancing the antimicrobial resistance of various materials (El‐Wahab et al., 2015).
Heterocyclic Compound Synthesis
- Role in Heterocyclic Chemistry: The chemical serves as a key intermediate in the synthesis of complex heterocyclic compounds, contributing to the development of new materials with potential applications in various industries, including pharmaceuticals, materials science, and agrochemicals (Youssef et al., 2011).
Propiedades
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-19-9-8-12-21(17-19)29-24-23-18-28-32(22-13-6-3-7-14-22)25(23)31-26(30-24)27-16-15-20-10-4-2-5-11-20/h3,6-10,12-14,17-18H,2,4-5,11,15-16H2,1H3,(H2,27,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAENZXDJCFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)


![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)



![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)


![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)
